S-Nitroso-N-acetyl-DL-penicillamine

Description

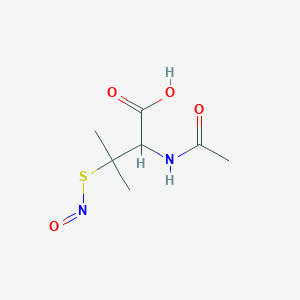

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a small molecule S-nitrosothiol that serves as a widely utilized experimental tool for the delivery of nitric oxide (NO). Its mechanism of action is bifurcated into two primary signaling cascades: the canonical cGMP-dependent pathway and the cGMP-independent pathway of protein S-nitrosylation. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows.

Core Mechanism: Nitric Oxide Donation

This compound is structurally composed of an N-acetyl-DL-penicillamine backbone with a covalently linked nitroso group on the sulfur atom. This S-nitroso bond is labile under physiological conditions and can undergo homolytic or heterolytic cleavage to release nitric oxide. The decomposition of SNAP, and subsequent NO release, can be influenced by factors such as light, temperature, and the presence of metal ions, particularly copper (I). The liberated NO is a highly diffusible, short-lived radical that can readily traverse cellular membranes to interact with a multitude of intracellular targets, thereby initiating a cascade of signaling events.

The Canonical cGMP-Dependent Signaling Pathway

The most extensively characterized mechanism of NO action involves the activation of soluble guanylate cyclase (sGC), a key enzyme in various physiological processes, including vasodilation and neurotransmission.

-

Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the cytoplasm and binds to the ferrous (Fe²⁺) heme cofactor of sGC. This interaction induces a conformational change in the enzyme, leading to its activation.

-

Synthesis of Cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).

-

Downstream Effector Activation: Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of downstream protein targets, resulting in diverse physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.

Caption: cGMP-dependent signaling pathway of SNAP.

The cGMP-Independent Pathway: Protein S-Nitrosylation

Beyond the sGC-cGMP axis, NO can directly interact with proteins via S-nitrosylation, a reversible post-translational modification. This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO-protein). S-nitrosylation can modulate protein function, stability, subcellular localization, and protein-protein interactions. SNAP serves as a potent donor of the nitrosonium ion (NO⁺) or related species that directly S-nitrosylate target proteins.

Caption: cGMP-independent S-nitrosylation pathway of SNAP.

Key Protein Targets of SNAP-Mediated S-Nitrosylation

A growing body of evidence has identified numerous proteins that are functionally regulated by SNAP-induced S-nitrosylation.

-

Actin: SNAP has been shown to S-nitrosylate actin in the spinal cord and PC12 cells.[1][2] This modification can disrupt actin polymerization, leading to alterations in the cytoskeleton and inhibition of processes such as neurotransmitter release.[1]

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): S-nitrosylation of the catalytic cysteine in GAPDH by NO donors like SNAP can inhibit its glycolytic activity. Furthermore, S-nitrosylated GAPDH can translocate to the nucleus and mediate the S-nitrosylation of other nuclear proteins, implicating it in the regulation of gene expression and apoptosis.[3][4]

-

Caspases: The activity of caspases, key executioners of apoptosis, is regulated by S-nitrosylation. SNAP-induced S-nitrosylation of the catalytic cysteine residue of effector caspases, such as caspase-3, and initiator caspases, like caspase-9, generally leads to their inhibition, thereby exerting an anti-apoptotic effect.[5] This regulation appears to be particularly significant for caspases localized to the mitochondria.[5]

-

Ryanodine Receptor (RyR): The RyR, a calcium release channel crucial for muscle contraction, is a target of S-nitrosylation.[6] SNAP-mediated modification of RyR can alter its calcium release properties, which has been implicated in both physiological muscle function and in the pathophysiology of diseases such as muscular dystrophy and malignant hyperthermia.[7][8][9]

Quantitative Data Summary

The biological effects of SNAP are concentration-dependent. The following tables provide a summary of reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for SNAP in various biological systems.

Table 1: IC50 Values for this compound (SNAP)

| Target/Process | System | IC50 Value |

| Factor 13 (transglutaminase) activity | In vitro | 230 µM |

| Basolateral 10-pS Cl⁻ channel | Thick ascending limb of C57BL/6 mice | 6.6 µM[6] |

Table 2: EC50 Values for this compound (SNAP)

| Effect | System | EC50 Value |

| Vasorelaxation | Isolated canine coronary arteries | 113 nM |

Experimental Protocols

Biotin-Switch Assay for the Detection of Protein S-Nitrosylation

The biotin-switch assay is a robust method for the specific detection of S-nitrosylated proteins. It involves the sequential blocking of free thiols, selective reduction of S-nitrosothiols, and biotinylation of the newly formed thiols.

Caption: Experimental workflow for the Biotin-Switch Assay.

Reagents:

-

HEN Buffer: 250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine.

-

Blocking Buffer: HEN buffer containing 2.5% (w/v) SDS and 20 mM methyl methanethiosulfonate (MMTS). Prepare fresh.

-

Precipitation Solution: Acetone, chilled to -20°C.

-

Wash Buffer: 70% (v/v) acetone in water.

-

Resuspension Buffer: HEN buffer with 1% (w/v) SDS.

-

Reducing Solution: 20 mM sodium ascorbate in Resuspension Buffer. Prepare fresh.

-

Labeling Solution: 2 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) in DMSO.

Procedure:

-

Sample Preparation: Lyse cells or tissues in HEN buffer. Quantify protein concentration.

-

Blocking of Free Thiols: To the protein lysate, add an equal volume of Blocking Buffer. Incubate at 50°C for 20 minutes with frequent vortexing.

-

Protein Precipitation: Add four volumes of cold acetone to the sample. Incubate at -20°C for 20 minutes. Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.

-

Washing: Discard the supernatant and wash the pellet twice with Wash Buffer.

-

Reduction and Biotinylation: Resuspend the pellet in Resuspension Buffer. Add one-tenth volume of Reducing Solution and incubate for 1 hour at room temperature in the dark. Add one-tenth volume of Labeling Solution and incubate for another hour at room temperature in the dark.

-

Purification of Biotinylated Proteins: Precipitate the proteins with cold acetone. Resuspend the pellet in a smaller volume of Resuspension Buffer and proceed with streptavidin-affinity chromatography to enrich for biotinylated proteins.

-

Detection: Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an antibody specific to the protein of interest.

Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This assay quantifies the extent of apoptosis induced by SNAP by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Caption: Experimental workflow for Annexin V Apoptosis Assay.

Reagents:

-

1X Binding Buffer: 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂.

-

Annexin V-FITC (or other fluorochrome conjugate).

-

Propidium Iodide (PI) Staining Solution.

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of SNAP for a specified duration. Include appropriate vehicle and positive controls.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic method for detachment.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometric Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Conclusion

The mechanism of action of this compound is complex and involves at least two major signaling pathways. Its ability to release nitric oxide leads to the activation of the canonical sGC-cGMP pathway, which is central to its vasodilatory and anti-platelet effects. Concurrently, SNAP is a potent inducer of protein S-nitrosylation, a cGMP-independent mechanism that allows for the direct modification and regulation of a wide array of proteins involved in diverse cellular processes, including cytoskeletal dynamics and apoptosis. A thorough understanding of these dual mechanisms is critical for the interpretation of experimental data generated using SNAP and for its potential therapeutic applications.

References

- 1. Involvement of S-nitrosylation of actin in inhibition of neurotransmitter release by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid S-nitrosylation of actin by NO-generating donors and in inflammatory pain model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrosylation of GAPDH augments pathological tau acetylation upon exposure to amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. S-Nitrosylation of mitochondrial caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Redox Dependent Modifications of Ryanodine Receptor: Basic Mechanisms and Implications in Heart Diseases [frontiersin.org]

- 7. RyR1 S-Nitrosylation Underlies Environmental Heat Stroke and Sudden Death in Y522S RyR1 Knock-in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological role for S-nitrosylation of RyR1 in skeletal muscle function and development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Effects of S-Nitroso-N-acetyl-DL-penicillamine (SNAP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically produced S-nitrosothiol that serves as a potent and widely utilized nitric oxide (NO) donor in biomedical research.[1] Its ability to spontaneously release NO under physiological conditions makes it an invaluable tool for investigating the multifaceted roles of NO in various biological processes. This technical guide provides a comprehensive overview of the biological effects of SNAP, with a focus on its mechanisms of action, quantitative physiological and cellular effects, and its influence on key signaling pathways. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential and biological implications of NO-releasing compounds.

Core Mechanism of Action: Nitric Oxide Donation

SNAP is an organosulfur compound that readily decomposes to release nitric oxide.[1] This release can be influenced by factors such as temperature, light, and the presence of metal ions. The liberated NO is a highly reactive and diffusible molecule that plays a crucial role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.

Quantitative Data on the Biological Effects of SNAP

The following tables summarize the quantitative data available on the biological effects of this compound across various experimental models and assays.

Table 1: Vasodilatory Effects of SNAP

| Parameter | Vascular Bed | Species | Value | Reference(s) |

| PD2 | Femoral Artery | Rat | 5.83 ± 0.17 | [2] |

| % Decrease in Pulmonary Artery Pressure | Pulmonary Vasculature | Rat | 22% (1 µg), 55% (10 µg), 79% (100 µg) | [3] |

| ED50 | Rat Tail Artery | Rat | Increased ~100-fold in the presence of neocuproine | [3] |

Table 2: Effects of SNAP on Apoptosis and Cell Viability

| Parameter | Cell Type | Species | Concentration | Effect | Reference(s) |

| IC50 (Cl- Channel Inhibition) | Thick Ascending Limb | Mouse | 6.6 µM | Inhibition of 10-pS Cl- channel | [4] |

| Apoptosis Induction | Vascular Smooth Muscle Cells | Rabbit | Concentration-dependent | Induces apoptosis | [5] |

| Cell Viability | Cultured Endothelial Cells | Not Specified | Not Specified | ~90% loss under hypoxic conditions | [6] |

Table 3: Effects of SNAP on Second Messengers and Enzyme Activity

| Parameter | System | Species | Value/Concentration | Effect | Reference(s) |

| EC50 (cGMP Elevation) | Rat Cerebellar Slices | Rat | ~50 µM | Up to 300-fold increase in cGMP levels | [6] |

| Inhibition of Mitogenesis and Proliferation | Vascular Smooth Muscle Cells | Rat | ~0.1 mM | Inhibition | [6] |

Key Biological Effects and Signaling Pathways

Vasodilation and the cGMP-Dependent Signaling Pathway

SNAP is a potent vasodilator, exerting its effects primarily through the canonical nitric oxide signaling pathway.[4] Upon release, NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.

SNAP-induced cGMP-dependent vasodilation pathway.

Apoptosis: cGMP-Dependent and -Independent Mechanisms

SNAP has been shown to induce apoptosis in various cell types, notably in vascular smooth muscle cells.[5] This programmed cell death can occur through both cGMP-dependent and -independent pathways.

In vascular smooth muscle cells, SNAP can trigger apoptosis through a pathway that does not involve the activation of guanylate cyclase and cGMP-dependent protein kinase.[5] Evidence suggests that this pathway involves the inhibition of the Na+/H+ antiporter, leading to intracellular acidification and subsequent activation of the apoptotic cascade.[5]

cGMP-independent apoptosis pathway induced by SNAP.

Protein S-Nitrosylation

A key mechanism through which NO exerts its biological effects is via S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue in a protein. SNAP serves as a donor of the nitroso group in this post-translational modification. S-nitrosylation can alter a protein's function, stability, localization, and interactions with other proteins, thereby regulating a wide range of cellular processes.

Mechanism of protein S-nitrosylation by SNAP.

Modulation of MAPK Signaling Pathways

While direct evidence for SNAP's activation of specific MAP kinases is still emerging, studies on other stimuli in vascular smooth muscle cells suggest the involvement of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in the induction of apoptosis.[7][8] These pathways are critical regulators of cellular responses to stress and can lead to programmed cell death when activated. Further research is needed to fully elucidate the specific role of SNAP in modulating these pathways.

Experimental Protocols

Measurement of Vasorelaxation in Isolated Aortic Rings

Objective: To assess the vasodilatory effect of SNAP on isolated arterial segments.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose)

-

Phenylephrine (PE)

-

This compound (SNAP)

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut into rings of 3-4 mm in length.

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

-

Induce a stable contraction with an EC80 concentration of phenylephrine (typically 1 µM).

-

Once the contraction has reached a plateau, add cumulative concentrations of SNAP (e.g., 1 nM to 100 µM) to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Construct a concentration-response curve and calculate the EC50 value.

Workflow for assessing SNAP-induced vasorelaxation.

Detection of Protein S-Nitrosylation using the Biotin-Switch Assay

Objective: To detect and identify S-nitrosylated proteins in cell lysates following treatment with SNAP.

Materials:

-

Cells of interest

-

SNAP

-

Lysis buffer (HEN buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine)

-

Blocking buffer (HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate - MMTS)

-

Reducing solution (HEN buffer with 1% SDS and 30 mM sodium ascorbate)

-

Labeling reagent (biotin-HPDP)

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

-

Reagents for Western blotting

Procedure:

-

Treat cells with the desired concentration of SNAP for the specified time.

-

Lyse the cells in HEN buffer containing protease inhibitors.

-

Block free thiol groups by incubating the lysate with blocking buffer for 20 minutes at 50°C.

-

Precipitate the proteins with acetone to remove excess MMTS.

-

Resuspend the protein pellet in HENS buffer (HEN with 1% SDS).

-

Selectively reduce S-nitrosothiols to free thiols by adding sodium ascorbate.

-

Label the newly formed free thiols by adding biotin-HPDP.

-

Capture the biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Elute the biotinylated proteins from the beads.

-

Analyze the eluted proteins by Western blot using antibodies against proteins of interest.

Workflow for the biotin-switch assay.

Assessment of Apoptosis by Flow Cytometry (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with SNAP.

Materials:

-

Cells of interest

-

SNAP

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat the cells with various concentrations of SNAP for the desired time period.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Workflow for Annexin V apoptosis assay.

Conclusion

This compound is a versatile and powerful tool for investigating the diverse biological roles of nitric oxide. Its ability to induce vasodilation, trigger apoptosis through multiple pathways, and mediate protein S-nitrosylation highlights the complexity of NO signaling. This technical guide provides a foundational understanding of the biological effects of SNAP, supported by available quantitative data and detailed experimental protocols. It is anticipated that this resource will aid researchers and drug development professionals in their efforts to further unravel the therapeutic potential and intricate mechanisms of NO-based signaling in health and disease. Further research is warranted to obtain more precise quantitative data, such as EC50 and IC50 values across a broader range of models, and to fully elucidate the molecular intricacies of SNAP-modulated signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine: chemical stability and prolonged nitric oxide mediated vasodilatation in isolated rat femoral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. World Precision Instrument SNAP S-Nitroso-N-acetyl-D-penicillamine-SNAP50, | Fisher Scientific [fishersci.com]

- 5. Nitric oxide donor SNAP induces apoptosis in smooth muscle cells through cGMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidants inhibit JNK and p38 MAPK activation but not ERK 1/2 activation by angiotensin II in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of S-Nitroso-N-acetyl-DL-penicillamine (SNAP), a widely utilized nitric oxide (NO) donor in biomedical research.

Introduction

This compound (SNAP) is a small molecule S-nitrosothiol that serves as a crucial tool for investigating the physiological and pathological roles of nitric oxide. NO is a key signaling molecule involved in a myriad of biological processes, including vasodilation, neurotransmission, and the immune response. Due to its inherent instability, direct administration of NO gas is often impractical for research and therapeutic purposes. SNAP provides a reliable and controllable source of NO, decomposing under physiological conditions to release the bioactive radical. This document outlines the detailed synthesis and characterization of SNAP, offering standardized protocols for its preparation and analysis.

Synthesis of this compound (SNAP)

The synthesis of SNAP involves the nitrosation of the thiol group of N-acetyl-DL-penicillamine (NAP) using an acidified nitrite source. The reaction is typically carried out in a mixed aqueous-organic solvent system at reduced temperatures to ensure the stability of the S-nitroso bond.

This protocol is adapted from established methods for the synthesis of SNAP.[1][2]

Materials:

-

N-acetyl-DL-penicillamine (NAP)

-

Sodium nitrite (NaNO₂)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

-

Desiccator

Procedure:

-

In a flask protected from light (e.g., wrapped in aluminum foil), dissolve equimolar amounts of N-acetyl-DL-penicillamine and sodium nitrite in a 1:1 mixture of methanol and deionized water.

-

Slowly add a solution of 2 M HCl or 2 M H₂SO₄ to the stirring mixture. The solution will typically turn a characteristic green color, indicating the formation of the S-nitrosothiol.[1]

-

Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[2]

-

After stirring, place the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.[2]

-

Collect the precipitated green crystals by vacuum filtration.

-

Wash the crystals with cold deionized water to remove any unreacted starting materials and salts.

-

Dry the collected SNAP crystals under vacuum in a desiccator.

-

Store the final product at -20°C and protected from light to prevent degradation.[2]

Characterization of SNAP

Thorough characterization is essential to confirm the identity, purity, and concentration of the synthesized SNAP. The following are standard analytical techniques employed for this purpose.

UV-Vis spectroscopy is a primary method for the quantification of S-nitrosothiols due to their characteristic absorbance peaks.

Quantitative Data:

| Parameter | Value | Solvent/Conditions |

| λmax 1 | ~340 nm | Water, PBS, DMSO |

| λmax 2 | ~590 nm | Water, PBS, DMSO |

| Molar Absorptivity (ε) | 1075 M⁻¹cm⁻¹ at 340 nm | Water |

Experimental Protocol:

-

Prepare a stock solution of a known concentration of SNAP in the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Perform a serial dilution to obtain a series of standards with known concentrations.

-

Measure the absorbance of each standard at 340 nm using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of unknown SNAP solutions. The molar absorptivity can be calculated from the slope of the calibration curve.[1]

¹H NMR spectroscopy is used to confirm the chemical structure of SNAP.

Quantitative Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.32 | singlet | -CH- (alpha proton) |

| 2.04 | singlet | -C(CH₃)₂ |

| 2.01 | singlet | -C(CH₃)₂ |

| 1.97 | singlet | -C(O)CH₃ |

Note: The provided NMR data is a prediction and should be confirmed with experimental data. Spectra are typically obtained in deuterated dimethyl sulfoxide (d6-DMSO).[3]

Experimental Protocol:

-

Dissolve a small amount of the synthesized SNAP in a suitable deuterated solvent (e.g., d6-DMSO).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Process the spectrum and assign the peaks based on their chemical shifts, integration, and multiplicity.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of SNAP, further confirming its identity.

Quantitative Data:

| Parameter | Value |

| Molecular Weight | 220.25 g/mol |

Experimental Protocol:

-

Prepare a dilute solution of SNAP in a suitable solvent compatible with the ionization technique (e.g., electrospray ionization - ESI).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

Biological Activity and Signaling Pathway

SNAP acts as an NO donor, and its biological effects are primarily mediated through the canonical NO signaling pathway.

Upon administration, SNAP undergoes decomposition, releasing nitric oxide. NO, being a small, lipophilic molecule, readily diffuses across cell membranes and activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, culminating in a physiological response such as smooth muscle relaxation and vasodilation.

Stability and Storage

SNAP is sensitive to light, heat, and certain metal ions, which can catalyze its decomposition. For long-term storage, it is recommended to keep SNAP as a solid at -20°C in a light-protected container. Solutions of SNAP should be prepared fresh before use. Stability studies have shown that at room temperature and exposed to light, SNAP solutions can degrade significantly over a matter of days.[1]

Conclusion

This technical guide provides essential protocols and data for the synthesis and characterization of this compound. Adherence to these methodologies will ensure the reliable preparation and validation of SNAP for use in research and development, facilitating further exploration of the diverse roles of nitric oxide in biological systems.

References

The Role of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically derived S-nitrosothiol that serves as a pivotal tool in biomedical research due to its capacity to release nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the applications of SNAP in research, detailing its mechanism of action, experimental protocols, and its influence on key signaling pathways.

Core Function: A Nitric Oxide Donor

SNAP's primary utility in research stems from its function as a nitric oxide (NO) donor.[1][2] It decomposes under physiological conditions to release NO, thereby allowing researchers to investigate the multifaceted roles of this gaseous signaling molecule in a controlled manner. The release of NO from SNAP is notably accelerated by the presence of metal ions.[3] This characteristic distinguishes it from other NO donors like S-nitrosoglutathione (GSNO), where NO release is primarily mediated by transnitrosation or enzymatic cleavage.[3]

The ability to generate NO makes SNAP a valuable reagent for studying a wide array of biological phenomena, including vasodilation, neurotransmission, and the immune response.[4]

Key Research Applications

SNAP is employed across various research domains to elucidate the physiological and pathophysiological roles of nitric oxide. Its principal applications include:

-

Cardiovascular Research: Investigating vasodilation and the relaxation of vascular smooth muscle.[3] It is also extensively used to study platelet aggregation, where it acts as a potent inhibitor.[1][3][5]

-

Neuroscience: Exploring the role of NO as a neurotransmitter and its involvement in synaptic plasticity and neurotoxicity.[6] SNAP is used to study the NO-mediated release of other neurotransmitters like aspartate, glutamate, glycine, and GABA from cortical neurons.[6][7]

-

Cell Biology: Inducing and studying apoptosis (programmed cell death) in various cell types, including smooth muscle cells.[8] It is also used to investigate cell signaling pathways, both dependent and independent of cyclic guanosine monophosphate (cGMP).[8]

-

Drug Development and Biomaterials: SNAP is incorporated into polymeric materials to create surfaces with antithrombotic and antimicrobial properties for medical devices.[9][10] Researchers are exploring its use in developing novel therapeutic strategies for conditions associated with endothelial dysfunction and infection.[4][11]

-

Protein S-Nitrosylation Research: Serving as a tool to induce S-nitrosylation, a post-translational modification where an NO group is added to a cysteine residue of a protein, thereby altering the protein's function.[12][13] This is crucial for understanding the regulatory roles of NO in cellular signaling.[12][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of SNAP in research, extracted from various studies.

Table 1: Nitric Oxide Flux from SNAP-Incorporated Polymeric Films

| Polymer Composition | Nitric Oxide (NO) Flux (mol min⁻¹ cm⁻²) | Reference |

| 10 wt% SNAP in Carbosil | 1.32 ± 0.6 x 10⁻¹⁰ | [9] |

| 10 wt% SNAP with 1 wt% Copper Nanoparticles (Cu-NPs) | 4.48 ± 0.5 x 10⁻¹⁰ | [9] |

| 10 wt% SNAP with 3 wt% Cu-NPs | 4.84 ± 0.3 x 10⁻¹⁰ | [9] |

| 10 wt% SNAP with 5 wt% Cu-NPs | 11.7 ± 3.6 x 10⁻¹⁰ | [9] |

Table 2: Effective Concentrations of SNAP in Cellular Studies

| Cell Type/System | SNAP Concentration | Observed Effect | Reference |

| Isolated rat ventricular myocytes | 100 μM | Sustained decrease in basal intracellular pH | [2] |

| Guinea-pig trachea | 100μM, 300μM | Small but significant increases in electrically evoked [³H]-acetylcholine release | [2] |

| Human platelets | 0.01-3 μM | Inhibition of platelet function and induction of cyclic GMP formation | [5] |

| Cortical neurons | 1 mM | Induction of GABA release | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SNAP.

Synthesis of this compound (SNAP)

Principle: This protocol describes the synthesis of SNAP from its precursor, N-acetyl-DL-penicillamine (NAP), through a nitrosation reaction using sodium nitrite in an acidic environment.

Materials:

-

N-acetyl-DL-penicillamine (NAP)

-

Sodium nitrite (NaNO₂)

-

Methanol

-

Deionized water

-

Sulfuric acid (H₂SO₄), 2M

-

Hydrochloric acid (HCl), 2M

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Vacuum desiccator

Procedure:

-

Prepare a 1:1 mixture of methanol and water.

-

Dissolve N-acetyl-DL-penicillamine and an equimolar amount of sodium nitrite in the methanol/water mixture.

-

Add 2M H₂SO₄ and 2M HCl to the mixture.

-

Stir the reaction mixture in the dark for 40 minutes using a magnetic stirrer. Protecting the reaction from light is crucial to prevent the premature release of NO.

-

After stirring, place the reaction vessel in an ice bath to facilitate the precipitation of SNAP crystals.

-

Filter the resulting crystals using a filtration apparatus.

-

Rinse the collected crystals.

-

Dry the SNAP crystals under vacuum in the dark.

-

Store the final product at -20°C, protected from light.[9]

Measurement of Nitric Oxide Release from SNAP-Containing Polymers

Principle: This protocol utilizes a chemiluminescence nitric oxide analyzer to measure the real-time release of NO from a SNAP-impregnated polymer sample in a physiological buffer.

Materials:

-

SNAP-impregnated polymer sample (e.g., CarboSil catheter)

-

Chemiluminescence Nitric Oxide Analyzer (NOA)

-

Sample vial

-

Phosphate-buffered saline (PBS), 10 mM, pH 7.4

-

Ethylenediaminetetraacetic acid (EDTA), 100 μM

-

Nitrogen (N₂) gas supply (for sweep gas and bubbler)

-

Water bath or incubator set to 37°C

Procedure:

-

Place the SNAP-impregnated polymer sample into the sample vial of the chemiluminescence NOA.

-

Add 4 mL of 10 mM PBS (pH 7.4) containing 100 μM EDTA to the sample vial. The solution should be pre-warmed to 37°C.

-

Maintain the sample vial at 37°C throughout the measurement to mimic physiological conditions.

-

Continuously purge and sweep the generated nitric oxide from the sample vial into the chemiluminescence detection chamber using a nitrogen (N₂) sweep gas and bubbler.

-

Record the nitric oxide release profile in real-time using the NOA software.[15]

Signaling Pathways and Mechanisms of Action

SNAP, through the release of nitric oxide, influences a variety of intracellular signaling pathways. These can be broadly categorized into cGMP-dependent and cGMP-independent pathways.

cGMP-Dependent Signaling Pathway

The canonical pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG).

Caption: cGMP-dependent signaling pathway initiated by SNAP.

cGMP-Independent Signaling: Protein S-Nitrosylation

Nitric oxide can also directly modify proteins through a post-translational modification called S-nitrosylation. This process involves the covalent attachment of an NO moiety to the thiol group of a cysteine residue, forming an S-nitrosothiol. S-nitrosylation can alter a protein's activity, localization, and stability, thereby influencing a wide range of cellular processes independently of cGMP.[12][13]

Caption: cGMP-independent signaling via protein S-nitrosylation.

SNAP-Induced Apoptosis in Smooth Muscle Cells

Research has shown that SNAP can induce apoptosis in smooth muscle cells through a pathway that is independent of cGMP and cGMP-dependent protein kinase.[8] This process is sensitive to inhibitors of the Na⁺-H⁺ antiporter, suggesting a role for intracellular pH changes in this apoptotic pathway.

Caption: SNAP-induced cGMP-independent apoptosis in smooth muscle cells.

Conclusion

This compound is an indispensable tool for researchers investigating the diverse biological roles of nitric oxide. Its well-characterized properties as an NO donor, coupled with its utility in both in vitro and in vivo studies, have significantly advanced our understanding of cardiovascular physiology, neurobiology, and cellular signaling. The continued exploration of SNAP in areas such as biomaterial development and drug delivery holds promise for future therapeutic innovations. This guide provides a foundational understanding for researchers and professionals seeking to leverage the capabilities of SNAP in their scientific endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical mechanisms underlying the vasodilator and platelet anti-aggregating properties of this compound and S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcmed.us [mcmed.us]

- 5. Comparative pharmacology of analogues of this compound on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels | PLOS One [journals.plos.org]

- 7. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric oxide donor SNAP induces apoptosis in smooth muscle cells through cGMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Protein S-Nitrosylation in Protein Misfolding-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of S-nitrosylation of actin in inhibition of neurotransmitter release by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aberrant Protein S-Nitrosylation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Genesis of a Nitric Oxide Donor: An In-depth Technical Guide to the Discovery and History of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) has emerged as a cornerstone in the study of nitric oxide (NO) signaling, providing researchers with a stable and reliable source of this pleiotropic signaling molecule. Its discovery and subsequent characterization were pivotal in advancing our understanding of the physiological and pathological roles of NO, particularly in the cardiovascular system. This technical guide delves into the historical milestones of SNAP's discovery, from its initial chemical synthesis to its establishment as a potent vasodilator and inhibitor of platelet aggregation. We will explore the seminal experimental protocols that defined its biological activity and present key quantitative data that established its pharmacological profile. Furthermore, this guide will illustrate the fundamental signaling pathway through which SNAP exerts its effects, providing a comprehensive resource for professionals in the field of drug discovery and biomedical research.

A Serendipitous Discovery and a Paradigm Shift in Nitric Oxide Biology

The story of this compound begins not with a targeted search for a nitric oxide donor, but with the synthesis and characterization of a novel, unusually stable S-nitrosothiol.

The Initial Synthesis: An Unusually Stable Thionitrite

In 1978, Lamar Field and his colleagues at Vanderbilt University were investigating the chemistry of organosulfur compounds. During their work, they synthesized a green, crystalline compound by reacting N-acetyl-DL-penicillamine with nitrous acid. They identified this compound as 2-(acetylamino)-2-carboxy-1,1-dimethylethyl thionitrite and noted its remarkable stability, both as a solid and in solution, which was atypical for thionitrites at the time.[1] Their publication in the Journal of the Chemical Society, Chemical Communications detailed the synthesis and the X-ray crystal structure of this novel compound, which would later become widely known as this compound, or SNAP.[1]

The Connection to Nitric Oxide and Vascular Relaxation

The true significance of SNAP's discovery unfolded in the context of the burgeoning field of nitric oxide biology. In the early 1980s, researchers were intensely investigating the mechanisms behind the therapeutic effects of organic nitrates and nitrites, such as nitroglycerin, which had been used for over a century to treat angina pectoris. A key breakthrough came from the laboratory of Louis J. Ignarro, a future Nobel laureate. In a landmark 1981 paper published in the Journal of Pharmacology and Experimental Therapeutics, Ignarro and his colleagues proposed that the vasodilator effects of these compounds were mediated by their metabolic conversion to S-nitrosothiols, which then release nitric oxide.[2][3] This seminal work identified S-nitrosothiols as a critical class of active intermediates and potent vasodilators. Although this initial paper focused on S-nitrosocysteine, it laid the conceptual groundwork for understanding the biological actions of other S-nitrosothiols, including the stable compound synthesized by Field and his team.

Subsequent research rapidly solidified the role of SNAP as a valuable experimental tool. Its stability and predictable NO-releasing properties made it an ideal candidate for studying the physiological effects of nitric oxide. Researchers began to use SNAP to explore the newly discovered endothelium-derived relaxing factor (EDRF), which was later identified as nitric oxide itself.[4][5][6][7]

Quantitative Pharmacological Profile of SNAP

The pioneering studies on SNAP established its potent biological activity. The following tables summarize key quantitative data from early investigations into its vasodilatory and anti-platelet effects.

| Parameter | Value | Species/System | Reference |

| Vasodilation | |||

| Dose-dependent fall in normoxic pulmonary artery pressure | 1-4% for 1-100 µg | Rat isolated perfused lung | |

| Fall in hypoxic pulmonary vasoconstriction | 22-79% for 1-100 µg | Rat isolated perfused lung | |

| Platelet Aggregation Inhibition | |||

| Inhibition of ADP-induced aggregation | Concentration-dependent | Human platelets | [8] |

Note: Early studies often reported qualitative or semi-quantitative data. The values presented here are representative of the initial characterizations of SNAP's potency.

Core Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in discovering and characterizing this compound.

Synthesis of this compound (SNAP)

This protocol is based on the original method described by Field et al. (1978).

Materials:

-

N-acetyl-DL-penicillamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ether

Procedure:

-

Dissolve N-acetyl-DL-penicillamine in distilled water.

-

Cool the solution in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite to the N-acetyl-DL-penicillamine solution while stirring.

-

Acidify the mixture by the dropwise addition of cold hydrochloric acid. The solution will turn a deep green color, indicating the formation of SNAP.

-

Extract the green product into cold ether.

-

Wash the ether extract with a small amount of cold water.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Evaporate the ether under reduced pressure to yield green crystals of this compound.

-

Recrystallize the product from a suitable solvent system, such as ether-petroleum ether, to obtain pure crystals.

Assay for Vasodilator Activity

This protocol describes a common method used in early studies to assess the vasodilator effects of SNAP on isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., from rabbit aorta or bovine coronary artery)

-

Organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Isometric force transducer

-

Chart recorder or data acquisition system

-

Vasoconstrictor agent (e.g., norepinephrine, phenylephrine)

-

This compound (SNAP) solution of known concentration

Procedure:

-

Mount the arterial rings in the organ bath under a resting tension.

-

Allow the tissues to equilibrate for a period of 60-90 minutes, with periodic washing.

-

Induce a sustained contraction of the arterial rings by adding a vasoconstrictor agent to the bath.

-

Once a stable contraction is achieved, add cumulative concentrations of SNAP to the organ bath.

-

Record the relaxation response as a decrease in isometric tension.

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Construct a concentration-response curve to determine the potency of SNAP (e.g., EC₅₀).

Assay for Inhibition of Platelet Aggregation

This protocol outlines the turbidimetric method used to measure the effect of SNAP on platelet aggregation, as pioneered in studies of NO donors.[8]

Materials:

-

Platelet-rich plasma (PRP) obtained from fresh human or animal blood.

-

Platelet aggregometer

-

Platelet agonist (e.g., adenosine diphosphate (ADP), collagen)

-

This compound (SNAP) solution of known concentration

-

Saline (control)

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at a low speed.

-

Adjust the platelet count of the PRP if necessary.

-

Pre-warm the PRP sample to 37°C.

-

Place the PRP sample in the aggregometer cuvette with a magnetic stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).

-

Add a known concentration of SNAP or saline (control) to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a platelet agonist.

-

Record the change in light transmission through the PRP suspension over time. An increase in light transmission indicates platelet aggregation.

-

Quantify the inhibitory effect of SNAP by comparing the extent of aggregation in its presence to the control.

Signaling Pathway of SNAP

This compound exerts its biological effects primarily through the release of nitric oxide, which then activates the soluble guanylyl cyclase (sGC) signaling pathway.

Caption: The signaling pathway of this compound (SNAP).

Conclusion

The journey of this compound from a chemically novel and stable "thionitrite" to a fundamental tool in nitric oxide research exemplifies the often-unpredictable path of scientific discovery. Its characterization as a potent NO donor by visionary researchers like Louis J. Ignarro was instrumental in unraveling the profound physiological significance of nitric oxide in the cardiovascular system and beyond. The experimental protocols developed during its early investigation have become standard methods in pharmacology, and the quantitative data generated have provided a benchmark for the development of new nitric oxide-based therapeutics. This in-depth guide serves as a testament to the enduring legacy of SNAP and as a valuable resource for the next generation of scientists and drug developers seeking to harness the power of nitric oxide for human health.

References

- 1. An unusually stable thionitrite from N-acetyl-D,L-penicillamine; X-ray crystal and molecular structure of 2-(acetylamino)-2-carboxy-1,1-dimethylethyl thionitrite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. anagen.net [anagen.net]

- 4. Nitric oxide--the endothelium-derived relaxing factor and its role in endothelial functions. | Semantic Scholar [semanticscholar.org]

- 5. Endothelium-derived relaxing factor is a nitrosyl iron complex with thiol ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelium-derived vascular relaxing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelium-derived relaxing factor - Wikipedia [en.wikipedia.org]

- 8. Evidence for the inhibitory role of guanosine 3', 5'-monophosphate in ADP-induced human platelet aggregation in the presence of nitric oxide and related vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Nitric Oxide from SNAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the physiological role of nitric oxide (NO) released from the donor molecule S-nitroso-N-acetylpenicillamine (SNAP). SNAP serves as a crucial tool in research and drug development, enabling the precise study of NO's complex and multifaceted functions in various biological systems. This document provides a comprehensive overview of SNAP's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its use, supported by quantitative data and visual representations of the underlying molecular interactions.

Introduction to S-Nitroso-N-acetylpenicillamine (SNAP)

S-nitroso-N-acetylpenicillamine (SNAP) is a small molecule NO donor that belongs to the S-nitrosothiol (RSNO) class of compounds.[1] Its utility in research stems from its ability to release nitric oxide under physiological conditions, mimicking endogenous NO production.[1] The release of NO from SNAP can be triggered by various stimuli, including light, heat, and transition metal ions like copper.[2][3] This controlled release allows for the investigation of NO's dose- and time-dependent effects in a variety of experimental settings.[4]

Nitric oxide itself is a short-lived gaseous signaling molecule with a diverse range of physiological roles.[5] It is a key regulator of vascular tone, a neurotransmitter in the central and peripheral nervous systems, and a mediator of immune responses.[5][6][7] The study of NO's functions has been greatly facilitated by the use of donors like SNAP, which provide a reliable and quantifiable source of this reactive molecule.

Mechanism of Nitric Oxide Release from SNAP

SNAP is a tertiary RSNO, which contributes to its relative stability compared to primary RSNOs.[8] The core of its function lies in the cleavage of the sulfur-nitroso (S-NO) bond, which liberates NO.[9] This decomposition can occur through several mechanisms:

-

Photolysis: Exposure to light, particularly in the UV-A range (around 340 nm), efficiently breaks the S-NO bond, leading to the release of NO.[2] The rate of NO release can be modulated by the intensity and wavelength of the light source.[2]

-

Thermal Decomposition: At physiological temperatures (37 °C), SNAP undergoes slow thermal decomposition, providing a sustained, low-level release of NO.[8]

-

Metal-Ion Catalysis: Transition metal ions, most notably cuprous ions (Cu⁺), can catalyze the decomposition of SNAP to release NO.[3][10] This property is often utilized in experimental setups to achieve a rapid and quantifiable burst of NO.

Core Physiological Signaling Pathways of SNAP-derived NO

Nitric oxide released from SNAP exerts its physiological effects primarily through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[5][6] cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit a cellular response. However, NO can also act through cGMP-independent pathways, such as S-nitrosylation of proteins.

The Canonical cGMP-Dependent Pathway

The most well-characterized signaling pathway for NO involves the activation of sGC. This pathway is central to many of NO's physiological effects, including vasodilation and neurotransmission.

Caption: SNAP-NO-sGC-cGMP Signaling Pathway.

cGMP-Independent Signaling: S-Nitrosylation and Apoptosis

SNAP-derived NO can also induce physiological responses independently of the cGMP pathway. One significant mechanism is S-nitrosylation, the covalent modification of cysteine residues in proteins by NO. This can alter protein function and has been implicated in various cellular processes.

Furthermore, studies have shown that SNAP can induce apoptosis in certain cell types, such as smooth muscle cells, through a cGMP-independent mechanism.[4] This apoptotic pathway may involve alterations in ion channel activity and other signaling cascades.[4]

Caption: cGMP-Independent Apoptosis Induced by SNAP.

Quantitative Data on SNAP's Effects

The physiological effects of SNAP are dose-dependent. The following tables summarize quantitative data from various studies, highlighting the concentrations of SNAP used and the observed outcomes.

Table 1: Vasoactive Effects of SNAP

| Parameter | Concentration | Effect | Reference |

| Mean Arterial Pressure (MAP) | 85 nmol/kg/min (infused for 30 min) | Decreased MAP by 40 to 60 mm Hg in rats. | |

| Pulmonary Artery Pressure (in isolated rat lung) | 1, 10, and 100 µg | Dose-dependent fall in normoxic Ppa; 22%, 55%, and 79% fall in hypoxic pulmonary vasoconstriction. | |

| Vascular Reactivity | 85 nmol/kg/min (infused for 30 min) | Reduced pressor responses to phenylephrine and angiotensin II, enhanced responses to bradykinin and acetylcholine for at least 24 hours. | [11] |

Table 2: Neuromodulatory Effects of SNAP

| Cell Type | SNAP Concentration | Effect | Reference |

| Cortical Neurons | 1 mM | Induced release of aspartate, glutamate, glycine, and GABA. | [5][6] |

| Cortical Neurons | 10 µM (in serum) - 250 µM (serum-free) | Induced cell death and caspase-3 activation. | [12] |

| Cortical Neurons | 500 µM - 1 mM | Diminished caspase-3 activity. | [12] |

Table 3: NO Release Characteristics from SNAP-Doped Polymers

| Polymer Matrix | SNAP Concentration | NO Flux | Reference |

| CarboSil with SR topcoat | 10 wt% | ~1.5 x 10⁻¹⁰ mol cm⁻² min⁻¹ initially, sustained release for 22 days. | [8] |

| CarboSil with Cu-NPs | 10 wt% SNAP, 1-3 wt% Cu-NPs | 4.48 - 4.84 x 10⁻¹⁰ mol min⁻¹ cm⁻². | [13] |

| CarboSil (impregnated catheters) | 15 wt% | Initial burst of ~4 x 10⁻¹⁰ mol cm⁻² min⁻¹, sustained release above 0.5 x 10⁻¹⁰ mol cm⁻² min⁻¹ for 14 days. | [14] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key experiments involving SNAP.

Measurement of NO Release from SNAP

Objective: To quantify the amount and rate of nitric oxide released from a SNAP solution or a SNAP-releasing material.

Methodology: Chemiluminescence

This is the gold standard for direct and sensitive detection of NO.[9]

-

Instrumentation: A chemiluminescence nitric oxide analyzer (NOA) is used.

-

Principle: The analyzer detects the light produced from the reaction of NO with ozone (O₃). The intensity of the emitted light is directly proportional to the NO concentration.

-

Procedure (for SNAP solutions):

-

Prepare a fresh solution of SNAP in an appropriate buffer (e.g., PBS, pH 7.4) and protect it from light.

-

Place the solution in a sealed reaction vessel connected to the NOA.

-

To measure basal release, purge the headspace of the vessel with an inert gas (e.g., nitrogen) to carry the released NO to the detector.

-

To measure catalyzed release, inject a solution of a catalyst (e.g., CuCl₂) into the SNAP solution.[10]

-

Record the NO concentration over time. The total amount of NO released can be calculated by integrating the area under the curve.

-

-

Procedure (for SNAP-releasing materials):

Caption: Workflow for NO Measurement using Chemiluminescence.

Induction and Analysis of Apoptosis in Cell Culture

Objective: To investigate the pro-apoptotic effects of SNAP on a specific cell type.

Methodology: Cell Viability and Caspase Activity Assays

-

Cell Culture: Culture the target cells (e.g., smooth muscle cells, cortical neurons) under standard conditions.[4][12]

-

SNAP Treatment:

-

Prepare fresh SNAP solutions in the appropriate cell culture medium.

-

Treat the cells with a range of SNAP concentrations for various time points.[4]

-

-

Assessment of Apoptosis:

-

DNA Fragmentation Analysis: Isolate genomic DNA from treated and control cells. Analyze the DNA by agarose gel electrophoresis to detect the characteristic "laddering" pattern of apoptosis.[12]

-

Flow Cytometry: Stain cells with markers of apoptosis, such as Annexin V (for early apoptosis) and propidium iodide (for late apoptosis/necrosis), and analyze by flow cytometry.[12]

-

Caspase Activity Assay: Lyse the cells and measure the activity of key executioner caspases, such as caspase-3, using a fluorometric or colorimetric substrate.[12][15]

-

Cell Viability Assay: Use assays like the XTT test to quantify the reduction in cell viability following SNAP treatment.[12]

-

Caption: Experimental Workflow for Studying SNAP-Induced Apoptosis.

Conclusion

S-nitroso-N-acetylpenicillamine (SNAP) is an invaluable tool for elucidating the diverse physiological roles of nitric oxide. Its predictable NO-releasing properties allow for controlled studies of NO's involvement in a wide array of biological processes, from vasodilation and neurotransmission to apoptosis. By understanding the underlying signaling pathways and employing rigorous experimental methodologies, researchers and drug development professionals can continue to leverage SNAP to uncover new therapeutic targets and advance our understanding of NO-mediated physiology and pathophysiology. This guide provides a foundational framework for such endeavors, consolidating key data and protocols to facilitate future research in this dynamic field.

References

- 1. article.sapub.org [article.sapub.org]

- 2. Mechanistic Analysis of the Photolytic Decomposition of Solid-State S-Nitroso-N-acetylpenicillamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide donor SNAP induces apoptosis in smooth muscle cells through cGMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nitric Oxide Donor SNAP-Induced Amino Acid Neurotransmitter Release in Cortical Neurons. Effects of Blockers of Voltage-Dependent Sodium and Calcium Channels | PLOS One [journals.plos.org]

- 7. ahajournals.org [ahajournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Long-lasting changes of rat blood pressure to vasoconstrictors and vasodilators induced by nitric oxide donor infusion: involvement of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SNAP, a NO donor, induces cortical neuron death by a mechanism in which the caspase pathway is implicated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. SNAP, a NO donor, induces cellular protection only when cortical neurons are submitted to some aggression process - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Nitroso-N-acetyl-DL-penicillamine pharmacology and toxicology

S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Pharmacology and Toxicology

Introduction

This compound (SNAP) is an organosulfur compound belonging to the S-nitrosothiol (RSNO) class.[1] Structurally derived from the amino acid penicillamine, SNAP is a small, cell-permeable molecule widely utilized in biomedical research as a potent and reliable donor of nitric oxide (NO).[1] Under physiological conditions, it undergoes decomposition to release NO, a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and host defense.[2] This property makes SNAP an invaluable tool for investigating the pharmacological and physiological effects of NO in both in vitro and in vivo models.[2] This guide provides an in-depth overview of the core pharmacology, toxicology, and experimental applications of SNAP for researchers and drug development professionals.

Pharmacology

The pharmacological actions of SNAP are primarily mediated by its ability to release nitric oxide. The subsequent activation of downstream signaling cascades results in a broad spectrum of physiological responses.

Mechanism of Action

SNAP's primary mechanism involves the release of NO, which then activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[3] The elevation of intracellular cGMP levels mediates many of SNAP's effects, including smooth muscle relaxation and inhibition of platelet aggregation.[3]

However, research indicates that SNAP can also exert its effects through cGMP-independent pathways. For instance, NO can induce apoptosis in smooth muscle cells via a mechanism that does not involve guanylate cyclase or cGMP-dependent protein kinase.[4] Additionally, the release of NO from SNAP is not always spontaneous and can be accelerated by catalysis, particularly by metal ions like copper.[5]

Pharmacodynamics

The physiological effects of SNAP are diverse, reflecting the ubiquitous role of its effector molecule, nitric oxide.

-

Vasodilation: SNAP is a potent vasodilator and smooth muscle relaxant. It induces a reproducible vasorelaxant effect on isolated canine coronary arteries with an IC50 of 113 nM.[2] This effect is primarily mediated by the NO-cGMP pathway, leading to the relaxation of vascular smooth muscle cells.

-

Platelet Aggregation: SNAP is a stable and potent inhibitor of platelet aggregation and an inducer of disaggregation.[3][6][7] It inhibits fibrinogen binding to platelets and reduces the release of P-selectin, actions that correlate with an increase in intraplatelet cGMP concentrations.[3][7]

-

Neurotransmission: In the nervous system, SNAP induces the release of several amino acid neurotransmitters, including aspartate, glutamate, glycine, and GABA, in cortical neurons.[8] This effect appears to be mediated by cGMP formation, as it is inhibited by ODQ, an inhibitor of soluble guanylate cyclase.[8]

-

Apoptosis: The role of SNAP in apoptosis is context-dependent. It can induce apoptosis in smooth muscle cells in a concentration- and time-dependent manner through a cGMP-independent pathway.[4] Conversely, it can provide delayed protection against oxidative stress-induced apoptosis in cardiomyocytes.[9]

-

Enzyme Inhibition: SNAP has been shown to inhibit the activity of several enzymes. It acts as a competitive inhibitor of lipoxygenase (Kᵢ = 710 µM) by reducing the catalytic iron to its inactive Fe(II) form.[2] It also inhibits Factor XIII (IC50 = 230 µM), a transglutaminase involved in blood clot formation, presumably through S-nitrosylation of a reactive cysteine residue.[2]

Pharmacokinetics

The utility of SNAP in experimental settings is influenced by its stability and decomposition kinetics.

-

Stability and Preparation: SNAP is unstable in solutions, and it is recommended that solutions be freshly prepared for experiments.[6] The presence of metal ions can significantly accelerate its decomposition and subsequent NO release.[5]

-

Half-Life: The half-life of SNAP can vary depending on the biological environment. For instance, in isolated rat ventricular myocytes, it has a half-life of approximately 6 hours.[6]

-

NO Release Profile: At concentrations sufficient to inhibit platelet function (0.01-3 µM), the spontaneous release of NO can be detected from some S-nitrosothiols, but platelet-mediated mechanisms may be involved in the release of NO from SNAP.[3] Detectable spontaneous NO release from SNAP generally occurs at concentrations of 10 µM or higher.[3]

Toxicology

While a valuable research tool, high concentrations of SNAP can induce significant toxicity, primarily through the overproduction of nitric oxide and its reactive byproducts.

Cytotoxicity

SNAP exhibits cytotoxic effects in a concentration-dependent manner.

-

In cultivated endothelial cells, SNAP has been shown to exhibit cytotoxicity.[6]

-

A high concentration of SNAP (10 mM) can induce approximately 80% toxicity in cells after 6 hours under normoxic conditions by releasing NO.[6]

-

Under hypoxic conditions, the cytotoxicity of SNAP is enhanced due to an increased release of nitric oxide.

Oxidative and Nitrosative Stress

A significant mechanism of SNAP-induced toxicity involves the interaction of NO with reactive oxygen species.

-

During reperfusion of ischemic myocardium, NO can react with superoxide radicals to form peroxynitrite, a highly reactive and cardiotoxic species that causes lipid peroxidation.[10]

-

Administration of SNAP during ischemia-reperfusion has been shown to increase the generation of reactive nitrogen species, exacerbate oxidative damage, and worsen post-reperfusion left ventricular dysfunction.[10]

Quantitative Data Summary

Table 1: Pharmacological Data for this compound (SNAP)

| Parameter | Value | Species/Model | Effect | Reference |

| IC₅₀ | 113 nM | Canine | Vasorelaxation (isolated coronary arteries) | [2] |

| IC₅₀ | 230 µM | In vitro | Inhibition of Factor XIII activity | [2] |

| Kᵢ | 710 µM | In vitro | Competitive inhibition of soybean lipoxygenase | [2] |

| Effective Conc. | 0.01 - 3 µM | Human | Inhibition of platelet function | [3] |

| Effective Conc. | 100 µM | Guinea-pig | Increased acetylcholine release in trachea | [6] |

| Effective Conc. | ~0.1 mM | Rat | Inhibition of vascular smooth muscle cell mitogenesis | [2] |

| Effective Conc. | 1 mM | Rat | Induction of hsp75 synthesis in cardiomyocytes | [9] |

Table 2: Toxicological and Pharmacokinetic Data for this compound (SNAP)

| Parameter | Value | Species/Model | Observation | Reference |

| Cytotoxic Conc. | 10 mM | In vitro (normoxia) | ~80% toxicity after 6 hours | [6] |

| Toxic Conc. | 2 mM | H9c2 cardiomyocytes | Observed toxicity | [9] |

| Half-life (t½) | ~6 hours | Isolated rat ventricular myocytes | [6] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments involving SNAP.

Protocol: Inhibition of Platelet Aggregation

This protocol is adapted from studies examining the effects of S-nitrosothiols on human platelets.[3]

-

Blood Collection: Collect human venous blood into a syringe containing an anticoagulant (e.g., 3.15% trisodium citrate, 9:1 v/v).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Platelet Aggregation Measurement:

-

Use an aggregometer to monitor changes in light transmission through a stirred suspension of PRP at 37°C.

-

Add a platelet agonist (e.g., ADP, collagen, or U46619) to induce aggregation.

-

To test the inhibitory effect of SNAP, pre-incubate the PRP with various concentrations of freshly prepared SNAP solution for a defined period (e.g., 2 minutes) before adding the agonist.

-

-

Data Analysis: Calculate the percentage inhibition of aggregation for each SNAP concentration relative to the control (agonist alone). Determine the IC₅₀ value, which is the concentration of SNAP required to inhibit platelet aggregation by 50%.

Protocol: Vasodilation in Isolated Arteries

This protocol describes a method for assessing the vasorelaxant properties of SNAP ex vivo.[2]

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat or rabbit) and carefully dissect a major artery (e.g., femoral or coronary artery). Cut the artery into rings of 2-3 mm in length.

-

Organ Bath Setup: Mount the arterial rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.

-

Pre-contraction: After an equilibration period, induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or U46619).

-

SNAP Administration: Once a stable plateau of contraction is reached, add increasing cumulative concentrations of freshly prepared SNAP solution to the organ bath.

-

Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contracted tension. Plot the concentration-response curve and calculate the IC₅₀ value, representing the concentration of SNAP that causes 50% relaxation.

Protocol: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxicity of SNAP on cultured cells.[9]

-